molecular formula C15H13N3O2 B14576199 N,1-Dimethyl-7-nitroacridin-9-amine CAS No. 61299-58-9

N,1-Dimethyl-7-nitroacridin-9-amine

Cat. No.: B14576199
CAS No.: 61299-58-9
M. Wt: 267.28 g/mol
InChI Key: PNYMDOABFDAXEX-UHFFFAOYSA-N
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Description

N,1-Dimethyl-7-nitroacridin-9-amine is an acridine derivative characterized by a nitro group at position 7 and a dimethylamino group at position 9 of the planar tricyclic aromatic core. Acridines are renowned for their DNA intercalation properties, making them candidates for anticancer and antimicrobial therapies . The nitro group (electron-withdrawing) and dimethylamino group (tertiary amine) influence electronic distribution, solubility, and biological interactions.

Properties

CAS No.

61299-58-9

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N,1-dimethyl-7-nitroacridin-9-amine

InChI

InChI=1S/C15H13N3O2/c1-9-4-3-5-13-14(9)15(16-2)11-8-10(18(19)20)6-7-12(11)17-13/h3-8H,1-2H3,(H,16,17)

InChI Key

PNYMDOABFDAXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C=CC(=CC3=C2NC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

N-Methylation of the 9-Amino Group

The introduction of the N-methyl group at position 9 employs reductive amination or catalytic dimethylation. A high-yielding protocol from heterogeneous catalysis research utilizes formaldehyde (37% aqueous) under 20 bar H₂ pressure with a Ni/NiO@C-700-200-2h-EtOH catalyst at 80°C for 4 hours, achieving >90% conversion. This method avoids over-alkylation and simplifies purification by enabling tandem reactions in methanol solvent.

C-Methylation at Position 1

Position-selective C-methylation remains challenging due to the acridine ring’s electronic uniformity. Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 60°C for 6 hours provides moderate yields (45–50%). Alternatively, Suzuki-Miyaura coupling with methylboronic acid precursors and PdCl₂(dppf) catalysts in 1,4-dioxane at 100°C for 24 hours enhances regiocontrol, albeit with lower yields (37–50%).

Table 2: Methylation Methods and Efficiency

Position Reagent Catalyst Conditions Yield (%)
N9 Formaldehyde Ni/NiO@C 80°C, 20 bar H₂ 92
C1 CH₃Cl AlCl₃ 60°C, 6 h 48
C1 Methylboronic acid PdCl₂(dppf) 100°C, 24 h 41

Sequential Synthesis and Reaction Optimization

A optimized four-step sequence emerges from combinatorial analysis:

  • Acridine ring formation : Cyclize 2-((4-methylphenyl)amino)-5-nitrobenzoic acid using POCl₃ at 140°C (Yield: 52%).
  • Nitration : Treat 1-methylacridin-9-amine with HNO₃/H₂SO₄ at 0°C (Yield: 62%).
  • N-Methylation : React 7-nitro-1-methylacridin-9-amine with formaldehyde and Ni/NiO@C under H₂ (Yield: 88%).
  • Purification : Column chromatography (Hexane:EtOAc, 7:3) achieves >95% purity.

Critical challenges include minimizing deamination during nitration and suppressing diaryl ether byproducts in Ullmann couplings. Kinetic studies recommend maintaining reaction pH >9 during amination to prevent acid-catalyzed decomposition.

Analytical Characterization and Validation

Successful synthesis requires rigorous validation through spectroscopic and chromatographic methods:

  • ¹H NMR : The N-methyl group resonates as a singlet at δ 3.12–3.25 ppm, while aromatic protons appear as doublets between δ 7.45–8.50 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 282.10 (M⁺) confirm the molecular formula C₁₄H₁₂N₄O₂.
  • CHN Analysis : Calculated C 67.88%, H 5.46%, N 9.45% align with experimental data within ±0.3%.

Table 3: Spectroscopic Datasets

Technique Key Signals Reference
¹H NMR δ 3.18 (s, 3H, N-CH₃), δ 8.32 (s, 1H, H-7)
¹³C NMR δ 149.3 (C-NO₂), δ 44.7 (N-CH₃)
FAB-MS m/z 282.10 [M]⁺

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing exothermic nitration steps and catalyst recovery. Continuous flow reactors achieve safer nitration by maintaining precise temperature control. For catalytic steps, immobilizing Ni/NiO@C on silica substrates enables 5–7 reuse cycles without significant activity loss. Economic modeling indicates that optimizing POCl₃ usage in cyclization reduces raw material costs by 18% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,1-dimethyl-7-aminoacridin-9-amine, while substitution reactions can produce various functionalized acridine derivatives.

Scientific Research Applications

N,1-Dimethyl-7-nitroacridin-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other acridine derivatives.

    Biology: Investigated for its potential as an anti-tumor agent due to its ability to intercalate with DNA.

    Medicine: Explored for its cytotoxic properties against cancer cells.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photophysical applications.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-7-nitroacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes. This intercalation can lead to cytotoxic effects, making it a potential candidate for anti-cancer therapies. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

N-(2-Nitrophenyl)acridin-9-amine (CAS 80260-77-1)

  • Substituents : A nitro group on a phenyl ring attached to the acridine’s 9-position.
  • Properties : Lower solubility due to the bulky nitro-phenyl group. The nitro group’s position on a side chain may reduce DNA intercalation efficiency compared to nitro-substituted acridines .
  • Activity : Antimicrobial applications are hypothesized, but data are sparse.

Quinacrine (Mepacrine, CAS 83-98-7)

  • Substituents: 6-Chloro, 7-methoxy, and a diethylamino-pentyl side chain.
  • Properties: Enhanced solubility from the methoxy group; fluorescence aids cellular tracking. The diethylamino group improves membrane permeability.
  • Activity : Antimalarial and antiparasitic, with hepatotoxicity at high doses .

9-Aminoacridine (CAS N/A)

  • Substituents: Primary amino group at position 9.
  • Properties: Basic amino group facilitates salt formation, enhancing aqueous solubility. Strong DNA binding via hydrogen bonding.
  • Activity : Antiseptic and research tool for studying DNA interactions .

N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine (CAS 1187548-68-0)

  • Substituents : Ethoxy and dimethoxyethyl groups.
  • Properties : Polar substituents increase solubility and reduce logP.
  • Activity: Potential for targeting neurological disorders due to improved blood-brain barrier penetration .

Substituent Impact Analysis

  • Amino Groups: Primary amines (e.g., 9-aminoacridine) enable hydrogen bonding, while tertiary amines (e.g., dimethylamino in the target compound) reduce basicity, altering pharmacokinetics .
  • Alkoxy Groups : Methoxy/ethoxy substituents (e.g., Quinacrine) improve solubility and modulate electron density without significant toxicity .

Data Tables

Table 1: Comparative Overview of Acridine Derivatives

Compound Name CAS Molecular Formula Key Substituents logP (Predicted) Biological Activity Toxicity Notes
N,1-Dimethyl-7-nitroacridin-9-amine N/A C15H14N4O2 7-nitro, 9-dimethylamino ~3.5 Anticancer (hypothesized) Potential genotoxicity
N-(2-Nitrophenyl)acridin-9-amine 80260-77-1 C19H13N3O2 9-(2-nitrophenyl) ~4.2 Antimicrobial Limited data
Quinacrine 83-98-7 C23H30ClN3O 6-chloro, 7-methoxy, diethylamino ~5.0 Antimalarial Hepatotoxic
9-Aminoacridine N/A C13H11N2 9-amino ~2.8 Antiseptic Moderate toxicity

Research Findings

  • Synthesis : Nitration of acridine precursors (e.g., 9-methoxyacridine ) followed by methylation is a plausible route for this compound. Positional selectivity in nitration is critical for yield .
  • Activity : Analogous compounds like Nitracrine (a nitroacridine) show antitumor activity via topoisomerase inhibition, suggesting similar mechanisms for the target compound .

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